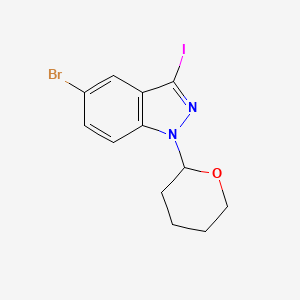

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-iodo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSUPLKKIDJNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737850 | |

| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380917-35-0 | |

| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS number

An In-Depth Technical Guide to 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, frequently appearing in clinically approved drugs, particularly as kinase inhibitors.[1] This document delves into the compound's physicochemical properties, detailed synthetic pathways with mechanistic insights, its strategic application in drug discovery, and essential protocols for its handling, characterization, and use. The strategic placement of bromo, iodo, and tetrahydropyranyl (THP) protecting groups makes this molecule a highly versatile intermediate for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring.[2] This scaffold is of significant interest in drug discovery as it can serve as a bioisostere for indole, offering a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor.[1] This unique feature often leads to enhanced binding affinity with biological targets.[1]

The indazole core is a prominent feature in numerous FDA-approved drugs, including:

-

Axitinib (Inlyta®): A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[3]

-

Granisetron (Kytril®): A serotonin 5-HT3 receptor antagonist used as an antiemetic.[1][3]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[3]

The utility of the indazole scaffold stems from its rigid structure and the ability to project substituents in well-defined vectors, making it ideal for probing the active sites of enzymes like protein kinases. The specific compound, this compound, is engineered for maximum synthetic versatility, enabling researchers to explore structure-activity relationships (SAR) efficiently.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1380917-35-0 | [4] |

| Molecular Formula | C₁₂H₁₂BrIN₂O | [4] |

| Molecular Weight | 407.05 g/mol | [4] |

| Appearance | Typically an off-white to yellow or brown powder or crystalline solid | Inferred |

| Purity | Commonly available at ≥95% | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process designed for the regioselective introduction of functional groups. The choice of a tetrahydropyranyl (THP) group is a key strategic decision. It protects the N1 nitrogen of the indazole ring from participating in unwanted side reactions during the subsequent halogenation steps. The THP group is stable under basic conditions used for iodination but can be readily removed under acidic conditions when desired.

General Synthetic Workflow

The synthesis logically proceeds through three key stages: N-H protection, C3-iodination, and C5-bromination. The order of these steps can be varied, but a common approach is outlined below.

Caption: Synthetic workflow for 5-bromo-3-iodo-1-(THP)-1H-indazole.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on established methods for indazole functionalization.

PART A: Synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add p-toluenesulfonic acid (p-TsOH, 0.1 eq) as a catalyst.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N1-THP protected indazole.

PART B: Synthesis of this compound

-

Setup: Dissolve the product from Part A (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. The C3 proton of the indazole is the most acidic and will be selectively removed.

-

Reaction: Stir the resulting solution at -78 °C for 1 hour.

-

Iodination: Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

-

Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Workup & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography to obtain the final product.

Role in Drug Discovery: A Versatile Chemical Handle

The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is deliberately designed for sequential, regioselective cross-coupling reactions, which is a cornerstone of modern drug development.

The differential reactivity of the C-I and C-Br bonds is the key to its utility.

-

C-I Bond: More reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows for selective functionalization at the 3-position.

-

C-Br Bond: Can be subsequently coupled under more forcing conditions after the 3-position has been modified.

This sequential coupling strategy allows for the rapid generation of diverse molecular libraries for SAR studies.

Caption: Drug discovery workflow using the title compound.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the THP group protons, and confirm the absence of the C3-proton signal.

-

¹³C NMR: Will confirm the number of unique carbon atoms and show shifts corresponding to the carbon atoms bonded to bromine and iodine.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the compound (m/z ~407), along with a characteristic isotopic pattern for the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-H, C-N, and C-O bonds present in the molecule.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5][6][7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Classifications (General for Halogenated Indazoles): While specific data for this compound is limited, related structures are often classified as:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound represents a sophisticated and highly valuable tool for the medicinal chemist. Its design facilitates the controlled, sequential elaboration of the indazole core, enabling the efficient synthesis of complex molecules for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Jiehua医药. (n.d.). This compound.

- Chem-Impex. (n.d.). 5-Bromo-3-iodo indazole.

- Echemi. (n.d.). This compound Safety Data Sheets.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 5-Bromo-1H-indazole.

- Fisher Scientific. (2010, October 8). SAFETY DATA SHEET - 5-Bromouracil.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

- PubChem. (n.d.). 5-bromo-1H-indazole.

- Sigma-Aldrich. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde.

- Singh, S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7682.

- Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. This compound - Indazoles - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3-iodo-1-THP-1H-indazole

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more resonant. The journey from a promising hit to a viable clinical candidate is paved with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule . These properties, including but not limited to solubility, lipophilicity, and ionization state (pKa), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2][3][4] Neglecting a thorough physicochemical characterization in the early stages of development is a significant contributor to late-stage attrition, leading to wasted resources and time.[1]

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities. It provides a comprehensive technical overview of the core physicochemical properties of 5-bromo-3-iodo-1-THP-1H-indazole , a heterocyclic compound of interest in medicinal chemistry, likely as an intermediate in the synthesis of more complex bioactive molecules.[5] The indazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents.[5]

Molecular Structure and Core Attributes

The foundational step in any physicochemical assessment is a thorough understanding of the molecule's structure.

-

Parent Compound: 5-bromo-3-iodo-1H-indazole

-

Target Compound: 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The introduction of the tetrahydropyranyl (THP) group at the N1 position of the indazole ring serves primarily as a protecting group. This modification is often employed to prevent unwanted reactions at the acidic N-H proton of the indazole during subsequent synthetic steps. The THP group is known for its stability under a range of non-acidic conditions and can be readily removed with mild acid treatment.[6]

Key Structural Considerations:

-

Increased Molecular Weight and Lipophilicity: The addition of the THP moiety (C5H9O) increases the molecular weight and generally enhances the lipophilicity of the parent compound. This will have a direct impact on properties like solubility and chromatographic behavior.

-

Introduction of a Chiral Center: The THP group contains a chiral center at the anomeric carbon. When attached to the indazole, this results in the formation of a pair of diastereomers if the rest of the molecule is achiral, or a mixture of diastereomers if other chiral centers are present. This can lead to complications in purification and spectral analysis (e.g., NMR), as diastereomers possess distinct physicochemical properties.[6]

-

Loss of the Acidic Proton: The N-H proton of the indazole ring is acidic. Its replacement with the THP group removes this ionizable center, which will significantly alter the pKa profile of the molecule.

Table 1: Core Molecular Attributes

| Property | 5-bromo-3-iodo-1H-indazole (Parent) | 5-bromo-3-iodo-1-THP-1H-indazole (Target - Calculated) |

| Molecular Formula | C7H4BrIN2 | C12H13BrIN2O |

| Molecular Weight | 322.93 g/mol | 408.05 g/mol |

| Appearance | Off-white to light yellow solid[7] | Expected to be a solid |

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides an initial indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[8]

-

Parent Compound (5-bromo-3-iodo-1H-indazole): The reported melting point is 196 °C .[7]

-

Target Compound (5-bromo-3-iodo-1-THP-1H-indazole): The introduction of the bulky, non-planar THP group is expected to disrupt the crystal lattice packing of the indazole core. This disruption of intermolecular forces will likely result in a lower melting point compared to the parent compound. The presence of diastereomers, if not separated, would also contribute to a broader melting range.

Table 2: Melting Point Data

| Compound | Reported/Expected Melting Point (°C) |

| 5-bromo-3-iodo-1H-indazole | 196[7] |

| 5-bromo-3-iodo-1-THP-1H-indazole | Expected to be lower than the parent compound |

Experimental Protocol: Melting Point Determination (Digital Apparatus)

The capillary method is the standard for melting point determination.[9]

Methodology Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[9]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be 2-3 mm.[10]

-

Instrument Setup: Place the loaded capillary tube into the sample holder of a digital melting point apparatus.

-

Initial Rapid Heating (for unknown compounds): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to establish a rough range.[8] Allow the apparatus to cool before proceeding.

-

Precise Determination: Using a fresh sample, set the starting temperature to about 20°C below the approximate melting point. Heat at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Profile

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can be a major hurdle in drug development.[11] Solubility is typically assessed under two conditions: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the solubility of a compound from a supersaturated solution, typically by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput assay used in early discovery to flag potential solubility issues.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a solvent. This "shake-flask" method is more time-consuming but provides a more accurate measure for lead optimization and pre-formulation studies.[13][14]

The addition of the THP group, while increasing lipophilicity, can sometimes improve the solubility of poorly soluble parent compounds by disrupting the crystal lattice energy.[15]

Table 3: Solubility Data (Illustrative)

| Compound | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µM) |

| 5-bromo-3-iodo-1H-indazole | Expected to be low | Expected to be low |

| 5-bromo-3-iodo-1-THP-1H-indazole | Hypothetical: 25 µM | Hypothetical: 15 µM |

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

Nephelometry measures the light scattering caused by precipitated particles in a solution.

Methodology Workflow

Caption: Workflow for Kinetic Solubility by Nephelometry.

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[16]

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., 1-2%).[12]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with agitation for a set period (e.g., 2 hours).[17]

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly above the background.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility.

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[18]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][18]

-

Separation: After incubation, separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[17][18]

Ionization Constant: pKa

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a crucial parameter as the ionization state of a molecule affects its solubility, permeability, and target binding.[19]

-

Parent Compound (5-bromo-3-iodo-1H-indazole): The N-H proton of the indazole ring is weakly acidic. A predicted pKa value for this proton is 10.78 .[7] This indicates that at physiological pH (~7.4), the parent compound will exist almost entirely in its neutral form.

-

Target Compound (5-bromo-3-iodo-1-THP-1H-indazole): The THP group replaces the acidic N-H proton. The nitrogen atoms of the indazole ring are very weak bases. Therefore, the target compound is not expected to have a pKa in the physiologically relevant pH range. Any basicity would be very low, with a predicted pKa for the protonated species likely well below 1.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Methodology Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]

-

Sample Preparation: Prepare a solution of the compound at a known concentration (typically 0.01-0.001 M) in an appropriate solvent system. For poorly soluble compounds, a co-solvent such as methanol or DMSO may be required, and extrapolation to 0% co-solvent is necessary for the aqueous pKa.[2]

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution.

-

Titrant Addition: Add a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.[1]

-

pH Measurement: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the maximum of the first derivative of the titration curve.[3][4]

Spectral Properties

Spectral data are essential for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum will be complicated by the presence of the THP group, which introduces several new signals in the aliphatic region (typically 1.5-4.0 ppm). The diastereomeric nature of the product may lead to a doubling of some signals. The aromatic protons on the indazole core are expected in the 7.0-8.0 ppm region.

-

¹³C NMR: Similar to the proton spectrum, the ¹³C NMR will show additional signals for the THP group (typically in the 20-30 ppm and 60-100 ppm regions).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 5-bromo-3-iodo-1-THP-1H-indazole (C12H13BrIN2O), the expected monoisotopic mass can be calculated. The isotopic pattern will be characteristic due to the presence of bromine and iodine. A common fragmentation pathway for THP-protected compounds is the loss of dihydropyran (DHP), resulting in a fragment ion corresponding to the protonated parent indazole.[15]

In Silico Prediction of Physicochemical Properties

Given the frequent absence of experimental data for novel intermediates, in silico predictive models are an invaluable tool for estimating physicochemical properties.[18] Software packages such as ACD/Labs Percepta can provide reliable predictions for pKa, logP, solubility, and other ADME-related properties based on the chemical structure.[2][6][19] These predictions are based on large databases of experimental data and sophisticated algorithms.[3]

Benefits of In Silico Modeling:

-

High-Throughput Screening: Rapidly assess large numbers of virtual compounds.

-

Prioritization: Help prioritize which compounds to synthesize and test experimentally.

-

Hypothesis Generation: Understand structure-property relationships to guide molecular design.

It is crucial to recognize that these are predictions and should be used to guide, not replace, experimental determination.

Conclusion

A comprehensive understanding of the physicochemical properties of 5-bromo-3-iodo-1-THP-1H-indazole is essential for its effective use in synthetic chemistry and drug discovery programs. This guide has outlined the key properties of interest and provided detailed, field-proven protocols for their experimental determination. While experimental data for this specific molecule is currently limited, the principles and methodologies described herein provide a robust framework for its complete characterization. By integrating experimental work with in silico predictions, researchers can build a thorough profile of this and other novel compounds, enabling more informed decisions and increasing the probability of success in the complex endeavor of drug development.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- LookChem. (2023). What are the physicochemical properties of drug?.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- Westlab Canada. (2023). Measuring the Melting Point.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- PCBIS. (n.d.). Thermodynamic solubility.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- University of Calgary. (n.d.).

- PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

- ChemicalBook. (n.d.). 5-Bromo-3-iodo-1H-indazole CAS#: 459133-66-5.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Chemistry LibreTexts. (2022). 6.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PMC. (n.d.).

- Creative Bioarray. (n.d.).

- ResearchGate. (2017). Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions.

Sources

- 1. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Indazole - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. acdlabs.com [acdlabs.com]

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole molecular structure

An In-depth Technical Guide to 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Keystone Intermediate in Medicinal Chemistry

Introduction: The Strategic Value of a Multi-Functional Scaffold

The indazole ring system is a privileged scaffold in modern drug discovery, recognized for its role in a multitude of biologically active compounds, including potent kinase inhibitors and receptor modulators.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom provides a hydrogen bond acceptor site, potentially enhancing target affinity.[2] Within this important class of heterocycles, This compound stands out not as an end-product, but as a masterfully designed synthetic intermediate. Its architecture provides researchers with a versatile platform for constructing complex, multi-substituted indazole derivatives through controlled, sequential chemical modifications.

This guide offers a comprehensive analysis of this key building block, delving into its structural rationale, synthesis, and strategic application in discovery chemistry. We will explore the causality behind its design, from the differential reactivity of its halogenated sites to the tactical use of N-protection, providing a framework for its effective utilization in the synthesis of novel molecular entities.

Part 1: Deconstructing the Molecular Architecture

The utility of this compound is rooted in the specific arrangement and interplay of its constituent parts. Each functional group is strategically placed to facilitate a logical and efficient synthetic workflow.

The 1H-Indazole Core

The foundation of the molecule is the 1H-indazole nucleus, a bicyclic aromatic system formed by the fusion of a benzene and a pyrazole ring.[1] This core is thermodynamically more stable than its 2H-indazole tautomer and is a common motif in pharmacologically active agents.[1]

Orthogonal Halogenation: The Key to Sequential Functionalization

The molecule's primary strength lies in its di-halogenated nature, which enables selective, stepwise derivatization.

-

C3-Iodo Group: The iodine atom at the C3 position is the more reactive site for palladium-catalyzed cross-coupling reactions.[3][4] The relative weakness of the C-I bond allows for its preferential reaction under milder conditions in Suzuki, Sonogashira, Heck, or Stille couplings.[4][5] This position is frequently targeted for the introduction of key pharmacophoric elements.

-

C5-Bromo Group: The bromine atom at the C5 position serves as a second, less reactive synthetic handle.[3][6] After the C3 position has been functionalized, the C-Br bond can be engaged in a subsequent cross-coupling reaction, often under slightly more forcing conditions. This differential reactivity is the cornerstone of a sequential functionalization strategy, allowing for the controlled and unambiguous synthesis of 3,5-disubstituted indazoles.[3][6]

N1-Protection: The Tetrahydropyranyl (THP) Group

The acidic proton on the indazole nitrogen (N1) can interfere with many organometallic reactions. Protection of this site is therefore crucial. The tetrahydropyranyl (THP) group is employed for this purpose.

-

Advantages: The THP group is introduced using the inexpensive reagent 3,4-dihydro-2H-pyran (DHP).[7][8] It forms a THP ether (technically, an N,O-acetal in this case) that is stable to a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and reductions.[9][10][11]

-

Mechanism of Action: The THP group prevents deprotonation of the N-H by strong bases and avoids unwanted side reactions during metal-catalyzed coupling steps.

-

Considerations: A significant drawback of THP protection is the introduction of a new stereocenter at the anomeric carbon, resulting in a mixture of diastereomers if the parent molecule is chiral.[11] While not an issue for this achiral substrate, it can complicate purification and NMR spectral interpretation in other contexts.

-

Deprotection: The THP group is readily removed under mild acidic conditions (e.g., acetic acid, p-toluenesulfonic acid), restoring the N-H group, which is often a critical hydrogen bond donor for biological activity.[8][9]

Molecular Properties Summary

| Property | Value | Reference |

| CAS Number | 1380917-35-0 | [12] |

| Molecular Formula | C₁₂H₁₂BrIN₂O | [12] |

| Molecular Weight | 407.05 g/mol | [12] |

| Appearance | Solid | [13] |

| Storage Conditions | 2-8°C, protect from light | [14] |

| Boiling Point (Predicted) | 472.7 ± 45.0 °C | [14] |

| Density (Predicted) | 2.11 ± 0.1 g/cm³ | [14] |

Part 2: Synthesis and Strategic Derivatization

The synthesis of the title compound is a logical, multi-step process starting from readily available materials. The true value of the compound is then realized in its subsequent, selective functionalization.

Synthetic Workflow: From Precursor to Platform

The overall synthesis can be visualized as a three-stage process: formation of the core, introduction of the reactive handles, and protection.

Caption: Synthetic pathway to the target intermediate.

Experimental Protocols

The following protocols are representative methodologies based on established literature procedures.

Protocol 1: Synthesis of 5-Bromo-3-iodo-1H-indazole [15][16]

-

To a solution of 5-bromo-1H-indazole (1.0 equiv.) in N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equiv.). The base deprotonates the indazole at N1, activating the ring system for electrophilic substitution.

-

Prepare a solution of elemental iodine (I₂) (1.5 equiv.) in a minimal amount of DMF.

-

Add the iodine solution dropwise to the reaction mixture at room temperature. The iodination occurs regioselectively at the C3 position.

-

Stir the reaction at room temperature for 3 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. A precipitate will form.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-bromo-3-iodo-1H-indazole. [15][16]

Protocol 2: N1-Protection to Yield the Title Compound [7]

-

Dissolve 5-bromo-3-iodo-1H-indazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equiv.).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder catalyst often used for acid-sensitive substrates.[9]

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Strategic Functionalization: A Platform for Diversity

The differential reactivity of the C-I and C-Br bonds is the key to building molecular complexity. A typical workflow involves a first coupling at the C3 position, followed by a second coupling at the C5 position.

Caption: Sequential cross-coupling and deprotection workflow.

This sequential approach, extensively studied for 5-bromo-3-iodoindoles and indazoles, allows for the synthesis of a wide array of functionalized derivatives.[3][4][6] For example, a Sonogashira coupling can be performed first at the C3 position, followed by a Suzuki coupling at the C5 position, yielding a 3-alkynyl-5-aryl indazole derivative.[3] This strategy is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies.[17]

Part 3: Applications in Drug Discovery and Chemical Biology

This compound is a quintessential tool for medicinal chemists. Its utility is not defined by its own biological activity, but by the activity of the molecules it helps create.

-

Kinase Inhibitors: The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, such as Axitinib and Pazopanib.[2][16] This intermediate provides a direct route to novel 3,5-disubstituted indazoles that can be screened for kinase inhibitory activity.

-

Serotonin (5-HT) Receptor Ligands: Functionalized indazoles have been investigated as potential ligands for various serotonin receptors.[3][4] The ability to systematically vary substituents at the C3 and C5 positions allows for fine-tuning of receptor subtype selectivity and potency.

-

Fragment-Based Drug Discovery (FBDD): The indazole core is considered a privileged fragment in FBDD.[2] This intermediate allows for the efficient "growing" or "linking" of fragments from the C3 and C5 positions to optimize binding to a biological target.

-

Probe Synthesis: Researchers can use this platform to synthesize chemical probes by introducing reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups at either the C3 or C5 position, facilitating target identification and validation studies.

Part 4: Analytical Characterization

Confirmation of the structure and assessment of purity are critical. The following methods are standard:

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide key diagnostic signals. The aromatic protons on the indazole core will appear in the aromatic region. The signals for the THP group will be visible in the aliphatic region, typically with a characteristic signal for the anomeric proton between 5.0 and 5.5 ppm.[18] Crucially, the broad singlet corresponding to the N-H proton of the starting material will be absent.

-

¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, and the isotopic pattern for bromine and iodine will be distinctive.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

This compound is a testament to strategic molecular design. It is far more than a simple chemical; it is an enabling tool for chemical innovation. By providing two orthogonally reactive sites on a biologically relevant scaffold, and incorporating a stable yet labile protecting group, it empowers researchers in drug discovery and chemical biology to rapidly and efficiently synthesize diverse libraries of novel compounds. Its logical design minimizes synthetic ambiguity and maximizes creative potential, cementing its role as a cornerstone intermediate for the exploration of new chemical space and the development of next-generation therapeutics.

References

- Vertex AI Search. (n.d.).

- Gellis, A., et al. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.

- Guidechem. (2023, April 4). What is the synthesis and application of 5-Bromoindazole?. FAQ - Guidechem.

- ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF.

- PubChem. (n.d.). 5-Bromo-6-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.

- Pen-Active. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.

- R Discovery. (2005, February 14). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.

- Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Chem-Impex. (n.d.). 5-Bromo-3-iodo indazole.

- Vera, G., et al. (2018).

- J&K Scientific. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR.

- ChemScene. (n.d.). 1360885-34-2 | 5-Bromo-3-iodo-7-methyl-1h-indazole.

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. FAQ - Guidechem.

- PubChem. (n.d.). 5-bromo-1H-indazole.

- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- AOBChem. (n.d.). 5-Bromo-3-iodo-1H-indazole.

- El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central (PMC).

- Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP)

- Wikipedia. (n.d.). Tetrahydropyran.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Wang, Y., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Kumar, V., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Semantic Scholar. (2023, May 12).

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- PubChemLite. (n.d.). 5-bromo-3-iodo-7-methyl-1h-indazole.

- ChemicalBook. (n.d.). This compound.

- Echemi. (n.d.). 5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Thiruvalluvar, A. A., et al. (2021).

- BLDpharm. (n.d.). 1380917-35-0|this compound.

- PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. This compound - Indazoles - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound CAS#: 1380917-35-0 [m.chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of the 5-bromo-3-iodo-1-THP-1H-indazole Building Block

Introduction: The Strategic Importance of Functionalized Indazoles in Modern Drug Discovery

Indazole-containing derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in drug molecules stems from their ability to act as bioisosteres for other key aromatic systems like indoles, and their capacity for forming critical hydrogen bonds with biological targets.[2] The strategic functionalization of the indazole scaffold is therefore of paramount importance in the design of novel therapeutics. The 5-bromo-3-iodo-1-THP-1H-indazole building block is a particularly valuable intermediate, offering orthogonal handles for sequential cross-coupling reactions, a powerful strategy in the construction of complex molecular architectures.[3] The bromine at the 5-position and the iodine at the 3-position can be selectively addressed in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the systematic elaboration of the indazole core and the exploration of structure-activity relationships (SAR).[3][4] The tetrahydropyranyl (THP) protecting group at the N-1 position ensures the stability of the molecule during these synthetic transformations and can be readily removed under mild acidic conditions.

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 5-bromo-3-iodo-1-THP-1H-indazole, detailing the underlying chemical principles, a step-by-step experimental protocol, and key analytical data.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis of 5-bromo-3-iodo-1-THP-1H-indazole is most effectively achieved through a two-step sequence starting from the commercially available 5-bromo-1H-indazole.[5] This strategy involves:

-

Regioselective C-3 Iodination: The first step is the selective introduction of an iodine atom at the C-3 position of the indazole ring. This is accomplished via an electrophilic substitution reaction. The C-3 position of the indazole nucleus is particularly susceptible to electrophilic attack.[4]

-

N-1 Protection with a Tetrahydropyranyl (THP) Group: The subsequent step involves the protection of the indazole nitrogen at the N-1 position. The THP group is a suitable choice due to its ease of introduction and its stability to a wide range of reaction conditions, yet it can be cleaved under mild acidic conditions.[6]

An alternative approach would be to reverse the order of these steps. However, performing the iodination on the unprotected indazole is a well-established and high-yielding transformation. Protecting the nitrogen first would require an additional step at the beginning of the synthesis, and while it could prevent potential side reactions, the direct iodination is generally efficient.

Below is a visual representation of the proposed synthetic workflow.

Caption: Synthetic workflow for 5-bromo-3-iodo-1-THP-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established methods for the C-3 iodination of indazoles and the N-protection of heterocyclic compounds.[4][6]

Part 1: Synthesis of 5-bromo-3-iodo-1H-indazole

Reaction Scheme:

Caption: C-3 Iodination of 5-bromo-1H-indazole.

Materials and Reagents:

-

5-bromo-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium hydroxide (2.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-bromo-3-iodo-1H-indazole.

Part 2: Synthesis of 5-bromo-3-iodo-1-THP-1H-indazole

Reaction Scheme:

Caption: N-1 THP Protection of 5-bromo-3-iodo-1H-indazole.

Materials and Reagents:

-

5-bromo-3-iodo-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-3-iodo-1-THP-1H-indazole.

Data Summary

The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 5-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | - | Off-white to light brown solid |

| 5-bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 322.92 | 85-95% | Yellow to brown solid |

| 5-bromo-3-iodo-1-THP-1H-indazole | C₁₂H₁₂BrIN₂O | 407.04 | 90-98% | Off-white to yellow solid |

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently cited synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the final product would show the characteristic signals for the indazole core, the bromo and iodo substituents, and the newly introduced THP protecting group.

Conclusion

The synthesis of 5-bromo-3-iodo-1-THP-1H-indazole is a straightforward and high-yielding process that provides a versatile building block for drug discovery and development. The orthogonal reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, making this a valuable tool for medicinal chemists. The detailed protocol provided in this guide is robust and can be readily implemented in a standard organic synthesis laboratory.

References

- Benchchem. Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. Accessed January 19, 2026.

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Accessed January 19, 2026. [Link]

- PharmaBlock. Indazoles in Drug Discovery. Accessed January 19, 2026.

- Springer. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Accessed January 19, 2026.

- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Accessed January 19, 2026.

-

Organic Chemistry Portal. Indazole synthesis. Accessed January 19, 2026. [Link]

- Strem. 5-Bromo-3-iodo-1H-indazole. Accessed January 19, 2026.

- Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Accessed January 19, 2026.

-

ResearchGate. A mild and efficient THP protection of indazoles and benzyl alcohols in water. Accessed January 19, 2026. [Link]

-

Wikipedia. Sandmeyer reaction. Accessed January 19, 2026. [Link]

-

PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. Accessed January 19, 2026. [Link]

-

NIH. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Accessed January 19, 2026. [Link]

-

ResearchGate. Iodination reaction of commercial indazole. Accessed January 19, 2026. [Link]

-

Beilstein Journals. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Accessed January 19, 2026. [Link]

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Accessed January 19, 2026. [Link]

- NIH. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Accessed January 19, 2026.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Accessed January 19, 2026. [Link]

-

MySkinRecipes. 1-Boc-5-Bromo-3-iodo-1H-indazole. Accessed January 19, 2026. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Accessed January 19, 2026. [Link]

- Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.

-

NIH. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Accessed January 19, 2026. [Link]

-

RUA. Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Accessed January 19, 2026. [Link]

-

ACS Publications. Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. Accessed January 19, 2026. [Link]

-

NIH. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Accessed January 19, 2026. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Accessed January 19, 2026.

-

PubMed. Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors. Accessed January 19, 2026. [Link]

-

MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Accessed January 19, 2026. [Link]

-

Royal Society of Chemistry. Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Accessed January 19, 2026. [Link]

-

ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Accessed January 19, 2026. [Link]

-

PubChem. 5-bromo-1H-indazole. Accessed January 19, 2026. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-bromo-3-iodo-1-THP-1H-indazole: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 5-bromo-3-iodo-1-THP-1H-indazole in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The specific compound, 5-bromo-3-iodo-1-THP-1H-indazole, serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its bifunctional nature, with bromine and iodine atoms at positions 5 and 3 respectively, allows for selective and sequential cross-coupling reactions, providing a robust platform for generating diverse molecular libraries for drug discovery.[3] The tetrahydropyran (THP) protecting group at the N-1 position is strategically employed to enhance solubility and prevent unwanted side reactions during synthetic transformations.

This guide provides an in-depth analysis of the essential spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the unambiguous structural elucidation and purity assessment of 5-bromo-3-iodo-1-THP-1H-indazole. Understanding these techniques is paramount for ensuring the quality and consistency of this key building block in the drug development pipeline.

Molecular Structure and Isomerism

A critical aspect of indazole chemistry is the potential for N-1 and N-2 isomerism upon substitution. The placement of the substituent on either nitrogen atom of the pyrazole ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.[1][4] NMR spectroscopy is a particularly powerful tool for distinguishing between these isomers.[1][2][5] This guide will focus on the characterization of the N-1 substituted isomer, 5-bromo-3-iodo-1-THP-1H-indazole.

Caption: Chemical structure of 5-bromo-3-iodo-1-THP-1H-indazole.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing a primary confirmation of its identity. For 5-bromo-3-iodo-1-THP-1H-indazole, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.

Expected Mass Spectrum Data

| Parameter | Value |

| Molecular Formula | C12H12BrIN2O |

| Molecular Weight | 406.94 g/mol |

| Predicted [M+H]+ | 407.9485 |

The presence of bromine and iodine isotopes will result in a characteristic isotopic pattern in the mass spectrum, which can be used to further confirm the presence of these halogens.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for HRMS analysis of 5-bromo-3-iodo-1-THP-1H-indazole.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-3-iodo-1-THP-1H-indazole will exhibit characteristic absorption bands corresponding to its structural features.

Expected IR Absorption Bands

| Wavenumber (cm-1) | Functional Group | Vibration |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (THP) | Stretching |

| 1600-1450 | C=C and C=N | Aromatic ring stretching |

| 1100-1000 | C-O-C (THP) | Stretching |

| 850-750 | C-H | Aromatic out-of-plane bending |

| Below 700 | C-Br and C-I | Stretching |

The absence of a broad N-H stretching band around 3300 cm-1 is a key indicator of successful N-1 substitution with the THP group.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Caption: Workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both 1H and 13C NMR are essential for the complete characterization of 5-bromo-3-iodo-1-THP-1H-indazole.

1H NMR Spectroscopy: Mapping the Proton Environment

The 1H NMR spectrum will show distinct signals for the protons on the indazole core and the THP ring. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial for assigning each proton.

Expected 1H NMR Chemical Shifts (in CDCl3)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | ~ 7.8 | d | 1H |

| H-6 | ~ 7.4 | dd | 1H |

| H-7 | ~ 7.6 | d | 1H |

| THP-H2' (anomeric) | ~ 5.8 | dd | 1H |

| THP-H6'eq | ~ 4.1 | m | 1H |

| THP-H6'ax | ~ 3.7 | m | 1H |

| THP-H3',4',5' | ~ 1.6-2.2 | m | 6H |

Note: These are predicted values and may vary slightly based on experimental conditions.

The downfield shift of the anomeric proton (THP-H2') is characteristic of its attachment to the nitrogen atom. The deshielding effect of the N-1 lone pair in N-2 isomers typically causes the H-7 proton to appear at a higher frequency, providing a diagnostic tool to confirm N-1 substitution.[1]

13C NMR Spectroscopy: Probing the Carbon Skeleton

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon framework of the molecule.

Expected 13C NMR Chemical Shifts (in CDCl3)

| Carbon | Expected Chemical Shift (ppm) |

| C-3 (C-I) | ~ 90 |

| C-3a | ~ 140 |

| C-4 | ~ 125 |

| C-5 (C-Br) | ~ 115 |

| C-6 | ~ 130 |

| C-7 | ~ 120 |

| C-7a | ~ 145 |

| THP-C2' (anomeric) | ~ 88 |

| THP-C6' | ~ 68 |

| THP-C3',4',5' | ~ 20-30 |

Note: These are predicted values and may vary slightly based on experimental conditions.

The chemical shift of the carbon attached to iodine (C-3) is significantly upfield due to the heavy atom effect.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR analysis.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 5-bromo-3-iodo-1-THP-1H-indazole is a critical step in ensuring its quality and suitability for downstream applications in drug discovery and development. A combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system for confirming the identity, purity, and structural integrity of this important synthetic intermediate. By understanding the principles behind these techniques and the expected data for this molecule, researchers can confidently proceed with their synthetic campaigns, knowing they are building upon a well-characterized foundation.

References

-

Silva, A. M. S., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4585-4604. [Link]

-

Semantic Scholar. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACS Publications. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances. [Link]

-

PubChemLite. (n.d.). 5-bromo-3-iodo-7-methyl-1h-indazole. Retrieved from [Link]

-

National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Angene. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]

-

PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Retrieved from [Link]

-

BMRB. (n.d.). bmse012175 5-bromo-N-ethyl-1H-indazole-3-carboxamide. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [ouci.dntb.gov.ua]

- 6. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR spectrum [chemicalbook.com]

- 7. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

The Ascendant Role of Halogenated Indazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Their Diverse Biological Activities

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and biological properties, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the diverse biological activities of halogenated indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical motif.

The Indazole Scaffold: A Foundation of Pharmacological Versatility

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] While rarely found in nature, synthetic indazole derivatives exhibit an exceptionally broad range of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, anti-HIV, and antiarrhythmic effects.[3][4] This versatility has cemented the indazole core as a cornerstone in the design of novel drug molecules, with several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, featuring this scaffold.[1][3][5]

The Strategic Impact of Halogenation

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a powerful and widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. Halogenation significantly influences a molecule's lipophilicity, electronic distribution, and metabolic stability.

-

Enhanced Binding Affinity: Halogen atoms can dramatically improve binding affinity to target proteins through various non-covalent interactions.[6] Their strategic placement can lead to the formation of halogen bonds—a specific interaction between a halogen atom (Lewis acid) and a Lewis base like a nitrogen or oxygen atom on the protein—which can be crucial for stabilizing the drug-target complex.[7]

-

Modulation of Physicochemical Properties: Halogens increase lipophilicity, which can enhance membrane permeability and cellular uptake. However, this must be balanced to maintain adequate aqueous solubility.

-

Metabolic Stability: Halogenation at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's half-life and bioavailability.

-

Potency and Selectivity: The presence of a halogen atom is often essential for enhanced potency.[5] The type and position of the halogen can fine-tune the molecule's interaction with the target's active site, improving both potency and selectivity over other related proteins.[6]

Key Biological Activities and Mechanisms of Action

Anticancer Activity: The Rise of Kinase Inhibition

The most extensively studied application of halogenated indazoles is in oncology, primarily as inhibitors of protein kinases.[5] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8]

Mechanism of Action: Halogenated indazoles predominantly function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block the phosphorylation of downstream substrates, thereby halting proliferative signaling.[9] Several key kinase families are targeted by these derivatives:

-

VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[10] Halogenated indazoles have been designed as potent VEGFR-2 inhibitors, effectively blocking tumor angiogenesis.[5][10]

-

EGFR and HER2 Inhibitors: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers, particularly lung and breast cancer. Specific halogenated indazoles show potent inhibitory activity against these kinases.[3][6]

-

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis. Studies have shown that halogen atoms are required for the enhanced potency of indazole-based Aurora kinase inhibitors.[5]

The downstream effects of this kinase inhibition include the induction of apoptosis (programmed cell death), characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11][12]

Signaling Pathway: VEGFR Inhibition by Halogenated Indazoles

Caption: VEGFR signaling pathway and its inhibition by halogenated indazoles.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected halogenated indazole derivatives against various human cancer cell lines.

| Compound ID | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2f | Not specified in abstract | 4T1 (Breast) | 0.23 - 1.15 | [11][12] |

| Compound 93 | Not specified in abstract | HL60 (Leukemia) | 0.0083 | [3] |

| Compound 93 | Not specified in abstract | HCT116 (Colon) | 0.0013 | [3] |

| Compound 109 | Not specified in abstract | EGFR T790M Kinase | 0.0053 | [3] |

| Compound 6o | Not specified in abstract | K562 (Leukemia) | 5.15 | [13][14] |

| Series 13 | Varied Halogenation | A549, MCF7, etc. | 0.010 - 12.8 | [15][16] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[17] Halogenated indazoles have emerged as a promising class of compounds in this area.

Mechanism of Action:

-

Antibacterial: A key target for indazole derivatives is bacterial DNA gyrase (GyrB), a clinically validated enzyme essential for DNA replication.[17] By inhibiting GyrB, these compounds disrupt bacterial proliferation, showing excellent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[17]

-

Antifungal: Halogen-substituted indazoles have been reported to inhibit lanosterol-14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, leading to potent antifungal effects.[18]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Indazole derivatives, including halogenated variants, exhibit significant anti-inflammatory properties.[2][19]

Mechanism of Action: The anti-inflammatory effects of these compounds are multifactorial:

-

COX Inhibition: They can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[19][20]

-

Cytokine Suppression: They reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19][20]

-

Free Radical Scavenging: Indazole derivatives also possess antioxidant properties, scavenging free radicals like those involved in lipid peroxidation and nitric oxide (NO) radicals, which contribute to the inflammatory cascade.[19][20]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is paramount for rational drug design. For halogenated indazoles, several key SAR principles have been established:

-

Position of Halogen: The position of the halogen atom on the indazole ring is critical. For instance, in a series of VEGFR-2 inhibitors, substitution at certain positions led to a decrease in potency, highlighting the need for precise placement.[5]

-

Type of Halogen: The nature of the halogen atom influences activity. Studies on Aurora kinase inhibitors demonstrated that the presence of any halogen was crucial for enhanced potency compared to non-halogenated analogs.[5] In other series, specific halogens like fluorine at an ortho position were found to be crucial for activity.[21]

-

Other Substituents: The biological activity is also heavily influenced by other functional groups on the indazole core. For example, in a series of CCR4 antagonists, a 5-chlorothiophene-2-sulfonamide group at the N3-position and specific meta-substituted benzyl groups at the N1-position were found to be the most potent.[22]

Caption: A typical workflow for the discovery of halogenated indazole drugs.

Conclusion and Future Perspectives

Halogenated indazole derivatives represent a remarkably successful and versatile class of compounds in drug discovery. Their potent and diverse biological activities, particularly as kinase inhibitors in oncology, are well-established. The strategic incorporation of halogens is a key factor in achieving high potency and favorable drug-like properties.

Future research should focus on several key areas:

-